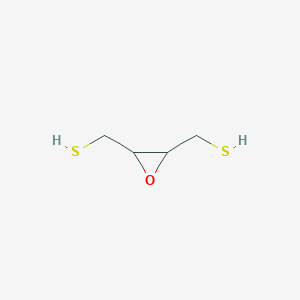![molecular formula C18H26O2Si B12591560 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one CAS No. 647836-35-9](/img/structure/B12591560.png)
3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a benzopyran ring substituted with a tri(propan-2-yl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one typically involves the reaction of a benzopyran derivative with a tri(propan-2-yl)silyl reagent. One common method is the hydrosilylation of a benzopyran derivative using tri(propan-2-yl)silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The benzopyran ring may interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilylacetylene: Another organosilicon compound with similar silyl groups.
Triisopropylsilyl chloride: Used as a reagent for hydroxy protecting groups and in the formation of silyl ethers.
Tris(trimethylsilyl)silane: Known for its weak Si-H bond and use in radical-based synthetic chemistry.
Uniqueness
3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one is unique due to the presence of both a benzopyran ring and a tri(propan-2-yl)silyl group
Properties
CAS No. |
647836-35-9 |
|---|---|
Molecular Formula |
C18H26O2Si |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
3-tri(propan-2-yl)silylchromen-2-one |
InChI |
InChI=1S/C18H26O2Si/c1-12(2)21(13(3)4,14(5)6)17-11-15-9-7-8-10-16(15)20-18(17)19/h7-14H,1-6H3 |
InChI Key |
RPQVQNVBWORYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC2=CC=CC=C2OC1=O)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)

![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
